N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The benzo[d][1,3]dioxole structure is known for its presence in several bioactive molecules, making this compound a valuable subject for research and development.
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, to enhance root-related signaling responses . This interaction results in a significant promotion of root growth in plants .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants . The downstream effects include the down-regulation of root growth-inhibiting genes, thereby promoting root growth .
Pharmacokinetics
Its impact on bioavailability is evident from its potent root growth-promoting activity .
Result of Action
The molecular and cellular effects of this compound’s action include the enhancement of auxin response reporter’s transcriptional activity and the down-regulation of root growth-inhibiting genes . These effects lead to a remarkable promotive effect on root growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Intermediate: The initial step involves the formation of the benzo[d][1,3]dioxole intermediate through a cyclization reaction of catechol with formaldehyde under acidic conditions.
Hydroxypropylation: The benzo[d][1,3]dioxole intermediate is then subjected to a hydroxypropylation reaction using an appropriate alkylating agent such as 3-chloropropanol in the presence of a base like potassium carbonate.
Acetamide Formation: The final step involves the reaction of the hydroxypropylated benzo[d][1,3]dioxole with ethyl chloroacetate in the presence of a base to form the ethoxyacetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the ethoxyacetamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound shares the benzo[d][1,3]dioxole moiety and is used for detecting carcinogenic lead.
1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Another compound with the benzo[d][1,3]dioxole structure, known for its applications in organic synthesis and material science.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide is unique due to its combination of the benzo[d][1,3]dioxole moiety with a hydroxypropyl and ethoxyacetamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-2-18-8-14(17)15-6-5-11(16)10-3-4-12-13(7-10)20-9-19-12/h3-4,7,11,16H,2,5-6,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDFZYBMADRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC(C1=CC2=C(C=C1)OCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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